molecular formula C18H21BrN4OS B2418275 2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 1251597-46-2

2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No. B2418275
M. Wt: 421.36
InChI Key: PXOSHNPZXGWVHB-UHFFFAOYSA-N
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Description

2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide, also known as APET, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Novel Derivatives : Research has explored the synthesis of various pyridazine derivatives, demonstrating their potential in creating compounds with antimicrobial activity. For instance, studies have detailed the synthesis of sulphonamide derivatives, showing good antimicrobial activity against various strains (Fahim & Ismael, 2019).
  • Chemical Properties and Applications : The chemistry of pyrido[1,2-a]azepines, related to pyridazine structures, has been examined for their synthesis, structure, reactivity, and applications. These derivatives are notable in medicinal chemistry for their physiological activity, including acting as ACE inhibitors or dual inhibitors for treating cardiovascular diseases (Fischer, 2011).

Antimicrobial and Antinociceptive Activity

  • Antimicrobial Activity : Various studies have synthesized pyridazine and related heterocyclic compounds, evaluating their antimicrobial efficacy. For example, compounds with a pyridazinone core have shown promising results against a range of microbial species, with some exhibiting high activity comparable to standard drugs (Darwish et al., 2014).
  • Antinociceptive Activity : Pyridazine derivatives have been investigated for their antinociceptive (pain-relieving) activity. Certain compounds have been found more potent than aspirin in Koster's Test, indicating their potential in pain management (Doğruer et al., 2000).

Molecular Docking and Computational Studies

  • Computational Analysis : Computational calculations have been employed to understand the chemical properties of these compounds better, such as the HOMO-LUMO energy gap and Mulliken atomic charges. These studies provide insight into the reactivity and potential biological activity of the synthesized compounds (Fahim & Ismael, 2019).

properties

IUPAC Name

2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c19-14-5-7-15(8-6-14)20-17(24)13-25-18-10-9-16(21-22-18)23-11-3-1-2-4-12-23/h5-10H,1-4,11-13H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOSHNPZXGWVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide

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